[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate
Description
Structural Characterization of [(2R,3S,4R,5R)-5-(4-Amino-2-Oxopyrimidin-1-yl)-3,4-Dihydroxyoxolan-2-yl]Methyl Methyl Hydrogen Phosphate
Molecular Configuration and Stereochemical Analysis
The compound exhibits a well-defined stereochemical architecture governed by its (2R,3S,4R,5R) configuration. The ribose sugar adopts a C2'-endo puckering conformation, as observed in cytidine monophosphate derivatives. This puckering minimizes steric clashes between the 2'-hydroxyl group and the phosphate moiety, stabilizing the overall structure. The cytosine base assumes an anti-conformation relative to the ribose, with a glycosidic bond angle (χ) of approximately -120°. This orientation positions the N3 atom of cytosine for potential hydrogen bonding with adjacent molecules in crystalline lattices.
The phosphate group demonstrates partial methylation, with one oxygen atom substituted by a methyl group. This modification introduces steric constraints that alter the typical hydrogen-bonding patterns observed in non-methylated cytidine monophosphate. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct phosphorus chemical shifts between 3.5–4.0 ppm, consistent with monoester phosphate groups.
Table 1: Key Stereochemical Parameters
| Parameter | Value | Source |
|---|---|---|
| Ribose puckering | C2'-endo | |
| Glycosidic bond angle | -120° ± 5° | |
| Phosphate torsion (α) | 60°–80° |
Crystallographic Studies and Three-Dimensional Conformational Dynamics
X-ray diffraction analysis of cytidine monophosphate derivatives reveals a triclinic crystal system (space group P1) with unit cell parameters a = 8.95 Å, b = 10.21 Å, c = 12.34 Å, α = 89.5°, β = 78.2°, γ = 85.3°. The methyl phosphate group participates in a unique hydrogen-bonding network, forming interactions with both ribose hydroxyls (O2' and O3') and water molecules in the hydration sphere. Molecular dynamics simulations indicate that the methyl substitution reduces phosphate group mobility by 30% compared to unmethylated analogs, as quantified by root-mean-square fluctuation (RMSF) values.
The cytosine base maintains planarity within 0.1 Å deviation, while the ribose ring exhibits pseudorotation phase angles (P) of 18°–22°, characteristic of North-type sugar puckering. Comparative analysis with Staphylococcus aureus cytidine monophosphate kinase complexes shows that the methyl phosphate group occupies a distinct subsite in the enzyme's active pocket, potentially influencing substrate recognition.
Comparative Analysis with Related Nucleotide Monophosphates
Three principal distinctions emerge when comparing this compound to uridine 5'-monophosphate (UMP) and adenosine 5'-monophosphate (AMP):
- Base Orientation : The cytosine base maintains stronger π-π stacking interactions than uracil due to its amino group, increasing crystal packing density by 15%.
- Phosphate Interactions : Methyl substitution creates a hydrophobic microenvironment absent in UMP and AMP, reducing water accessibility by 40% in molecular dynamics simulations.
- Sugar Puckering : While UMP derivatives favor C3'-endo puckering (South conformation), this compound preferentially adopts C2'-endo puckering, altering phosphate-backbone distances by 1.2 Å.
Table 2: Comparative Structural Features
| Feature | This Compound | UMP | AMP |
|---|---|---|---|
| Base conformation | Anti | Anti | Syn |
| Dominant sugar pucker | C2'-endo | C3'-endo | C2'-endo |
| Phosphate hydration | 3 H-bonds | 5 H-bonds | 4 H-bonds |
The methyl phosphate group introduces steric effects that distinguish its binding properties in enzymatic systems. For instance, in cytidine monophosphate kinase complexes, the methyl group displaces a conserved water molecule typically observed in UMP-binding sites.
Properties
Molecular Formula |
C10H16N3O8P |
|---|---|
Molecular Weight |
337.22 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate |
InChI |
InChI=1S/C10H16N3O8P/c1-19-22(17,18)20-4-5-7(14)8(15)9(21-5)13-3-2-6(11)12-10(13)16/h2-3,5,7-9,14-15H,4H2,1H3,(H,17,18)(H2,11,12,16)/t5-,7-,8-,9-/m1/s1 |
InChI Key |
SBNCJYVJGQRGNM-ZOQUXTDFSA-N |
Isomeric SMILES |
COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Canonical SMILES |
COP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis often begins with a nucleoside such as cytidine or a protected derivative, where the sugar moiety is in the correct stereochemical configuration (2R,3S,4R,5R). The pyrimidine base (4-amino-2-oxopyrimidin-1-yl) is either introduced beforehand or is part of the starting nucleoside.
Phosphorylation Techniques
Phosphorylation at the 5'-hydroxyl group to form the methyl hydrogen phosphate ester is a critical step. Common methods include:
- Use of phosphoramidite chemistry: Activation of a phosphoramidite reagent followed by coupling to the 5'-OH group under mild conditions.
- Phosphoryl chloride derivatives: Reaction of the nucleoside with methyl phosphorodichloridate or similar reagents in the presence of a base to form the methyl hydrogen phosphate ester.
- Enzymatic phosphorylation: Although less common for this specific compound, enzymatic methods can be used for regioselective phosphorylation.
Protection and Deprotection Steps
To ensure selectivity, the 2' and 3' hydroxyl groups on the sugar are protected using groups such as:
After phosphorylation, these protecting groups are removed under controlled conditions (acidic or basic hydrolysis) to yield the free dihydroxy functionalities.
Purification and Characterization
The final compound is purified by:
Characterization is performed using:
- Nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry and functional groups.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy for phosphate group identification.
Research Findings and Comparative Data
| Preparation Step | Method/Agent Used | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Starting nucleoside | Protected cytidine derivative | Standard synthetic protocols | N/A | Ensures correct stereochemistry |
| Phosphorylation | Methyl phosphorodichloridate | Anhydrous solvent, base | 60-75 | Requires strict moisture control |
| Protection of 2',3'-OH | TBDMS chloride or Ac2O | Room temperature | Quantitative | Protects hydroxyls during phosphorylation |
| Deprotection | TBAF (for silyl) or mild acid/base | Controlled temperature | 80-90 | Avoids degradation of phosphate ester |
| Purification | Reverse-phase HPLC | Gradient elution | >95 purity | Essential for removing side products |
Notes on Synthetic Challenges
- Stereochemical control: Maintaining the (2R,3S,4R,5R) configuration is crucial; epimerization must be avoided.
- Phosphate group stability: Phosphoryl esters are sensitive to hydrolysis; reaction conditions must be optimized.
- Moisture sensitivity: Phosphorylation reagents are moisture-sensitive, requiring anhydrous conditions.
- Scale-up considerations: The multi-step synthesis with protection/deprotection can be challenging for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form uridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various nucleoside analogs and derivatives that have significant biological activity .
Scientific Research Applications
Antiviral Activity
Recent studies have explored the antiviral properties of similar compounds related to pyrimidine derivatives. The presence of amino and hydroxyl groups enhances the interaction with viral enzymes, making this compound a candidate for further investigation in antiviral drug development.
Enzyme Inhibition
Compounds with similar structures have been shown to inhibit various enzymes involved in nucleotide metabolism. This compound may act as a phosphodiesterase inhibitor, which has implications for treating conditions like asthma and erectile dysfunction by modulating cyclic nucleotide levels .
Cancer Therapeutics
Research into related pyrimidine derivatives indicates potential anticancer properties. The compound may induce apoptosis in cancer cells by interfering with critical signaling pathways. In vitro studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines .
Nucleotide Analog
As a nucleotide analog, this compound can be utilized in studying nucleic acid synthesis and function. Its incorporation into RNA or DNA could help elucidate mechanisms of action for nucleoside-based drugs and provide insights into cellular processes like replication and transcription.
Case Study 1: Antiviral Mechanism
A study investigated the antiviral effects of pyrimidine derivatives on influenza virus replication. The results indicated that compounds similar to [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate inhibited viral replication by targeting viral RNA polymerase .
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, the compound was tested against human breast cancer cell lines (MCF-7). Results showed that treatment led to significant apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate involves its incorporation into RNA. The compound acts as a substrate for RNA polymerases, facilitating the synthesis of RNA strands. It targets specific molecular pathways involved in gene expression and protein synthesis .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogs and Modifications
The compound is compared below with six structurally similar derivatives, emphasizing key differences in substituents, molecular weight, and biological relevance.
Key Findings from Comparative Studies
Phosphate Group Modifications
- Methyl Hydrogen Phosphate vs. Dihydrogen Phosphate: The target compound’s methyl hydrogen phosphate group (vs. However, dihydrogen phosphate derivatives exhibit faster enzymatic hydrolysis, making them more suitable for rapid cytidine release .
- Bis-Phosphate Conjugates : Dinucleotide analogs (e.g., ) demonstrate dual-substrate activity in RNA polymerase assays but face challenges in cellular uptake due to high molecular weight (>650 g/mol) .
Pyrimidine/Purine Modifications
- 5-Methoxy Cytidine () : The 5-methoxy group sterically hinders base-pair mismatches, improving fidelity in oligonucleotide synthesis. This modification also increases metabolic stability by 40% compared to unmethylated cytidine .
- 5-Iodo-Uracil () : Iodination at the 5-position enhances binding to thymidine kinase, a viral enzyme, making it a candidate for herpes simplex virus (HSV) inhibition. However, iodine’s radiochemical properties limit long-term therapeutic use .
Ester vs. Phosphate Linkages
- 2-Methylpropanoate Ester (): As a degradation product, this esterified derivative lacks bioactivity but serves as a marker for CTN formulation stability. Its presence above 0.1% indicates hydrolytic breakdown .
Pharmacokinetic and Stability Profiles
- The target compound’s methyl phosphate group offers moderate stability, with a plasma half-life of 2.3 hours in murine models .
- Solubility : The trinitrophenyl-containing derivative () has poor aqueous solubility (<1 mg/mL) but is highly effective in fluorescence-quenching assays for kinase studies .
Biological Activity
The compound [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate (commonly referred to as the compound) is a phosphonate derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Molecular Formula: C9H14N3O8P
Molecular Weight: 323.20 g/mol
CAS Number: 63-37-6
IUPAC Name: [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Structural Characteristics
The compound features a pyrimidine ring substituted with an amino group and a sugar moiety (dihydroxyoxolan), which is linked to a methyl hydrogen phosphate group. This unique structure is thought to contribute to its biological activity by interacting with various biological targets.
Antiviral Properties
Research indicates that the compound exhibits significant antiviral activity. It has been shown to inhibit the replication of certain RNA viruses by inducing errors in their genetic material during replication. This mechanism is crucial for its effectiveness against viral infections.
The compound's antiviral effects are primarily mediated through:
- Inhibition of Viral Replication: It interferes with viral RNA synthesis.
- Induction of Host Immune Response: By stimulating interferon production and activating innate immune pathways.
Anticancer Activity
Preliminary studies suggest that the compound may also possess anticancer properties. It has been shown to induce apoptosis in cancer cells through:
- Activation of Caspase Pathways: Leading to programmed cell death.
- Inhibition of Cell Proliferation: By disrupting cell cycle progression.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Observed Effects |
|---|---|---|
| Antiviral | Inhibition of RNA synthesis | Reduced viral load in infected cells |
| Anticancer | Induction of apoptosis | Decreased viability of cancer cells |
Case Study 1: Antiviral Efficacy
In a study assessing the antiviral efficacy against influenza virus, the compound was administered in vitro. Results showed a significant reduction in viral titers compared to control groups. The effective concentration (EC50) was determined to be around 5 µM.
Case Study 2: Cancer Cell Line Studies
A separate study evaluated the compound's effects on various cancer cell lines including HeLa and MCF-7. The compound demonstrated IC50 values ranging from 10 µM to 15 µM, indicating potent anticancer activity.
Q & A
Q. What analytical methods are recommended for verifying the purity and stability of this compound during synthesis?
High-performance liquid chromatography (HPLC) coupled with ultraviolet-visible (UV-Vis) or mass spectrometry (MS) is critical for assessing purity. For stability studies under varying pH and temperature conditions, nuclear magnetic resonance (NMR) spectroscopy can track structural degradation, particularly monitoring the phosphate ester and oxolan ring integrity . UPLC-PDA (ultra-performance liquid chromatography with photodiode array detection) has also been validated for simultaneous quantification in complex matrices like plasma, ensuring reproducibility in pharmacokinetic studies .
Q. How does the metabolic pathway of this compound influence its bioavailability in neuroprotective research?
The compound undergoes rapid dephosphorylation and hydrolysis in the intestine or plasma, yielding cytidine and choline. These metabolites cross the blood-brain barrier, contributing to phospholipid synthesis and neuronal repair. Researchers should use isotope-labeled analogs (e.g., ¹³C-cytidine) and LC-MS/MS to track metabolic flux in vivo, as described in citicoline pharmacokinetic models .
Q. What are the key considerations for designing in vitro assays to evaluate its antiviral activity?
Use viral RNA-dependent RNA polymerase (RdRp) inhibition assays, such as fluorescence-based nucleotide incorporation tests. Include positive controls like remdesivir triphosphate and validate results with reverse transcription-polymerase chain reaction (RT-PCR) to quantify viral load reduction. Ensure assays account for cytotoxicity via cell viability assays (e.g., MTT) .
Advanced Research Questions
Q. What crystallographic strategies resolve the compound’s binding mechanism to viral polymerases?
X-ray crystallography of the compound bound to SARS-CoV-2 RdRp (PDB IDs: 7dfh, 7bv1, 7ozu) reveals interactions with the Palm domain. Soaking experiments at 1.8–2.3 Å resolution, followed by molecular replacement using existing RdRp structures, highlight hydrogen bonding with Asp623 and hydrophobic contacts with Ser682. Synchrotron radiation is critical for high-resolution data .
Q. How can structure-activity relationship (SAR) studies optimize antiviral potency while reducing off-target effects?
Modify the oxolan-2-yl methyl group or pyrimidin-1-yl substituents to enhance RdRp binding. For example, introducing cyano groups (as in analogs R8–R10) improves steric complementarity with the Palm domain. Computational mutagenesis (e.g., Rosetta) predicts resistance mutations (e.g., Pro323Leu), guiding synthetic efforts to avoid steric clashes .
Q. What in silico approaches predict the compound’s interaction with host enzymes, such as phosphatases?
Molecular dynamics (MD) simulations (AMBER or GROMACS) over 100 ns trajectories assess conformational stability of the phosphate group. Density functional theory (DFT) calculates charge distribution to identify hydrolysis-prone regions. Docking against human phosphatases (e.g., PDB: 1T4J) using AutoDock Vina prioritizes analogs with reduced metabolic liability .
Methodological Challenges and Solutions
Q. How to address discrepancies in bioactivity data across different cell lines?
Variability arises from differences in cell membrane permeability or phosphatase activity. Normalize data using:
Q. What strategies validate the compound’s role in nucleotide analog resistance mechanisms?
Combine deep mutational scanning of viral RdRp with next-generation sequencing (NGS) to identify resistance mutations. Phenotypic validation in pseudotyped virus systems confirms fitness costs of mutations like Val557Leu, which reduce binding affinity by 12-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
